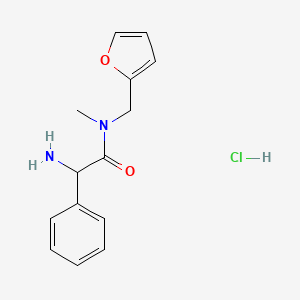

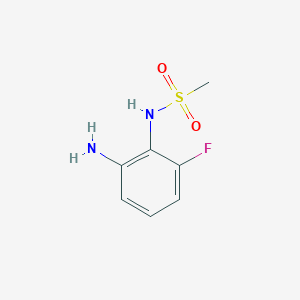

![molecular formula C13H9ClN2O2 B2492717 5-[(E)-(4-氯苯基)重氮基]-2-羟基苯甲醛 CAS No. 884195-36-2](/img/structure/B2492717.png)

5-[(E)-(4-氯苯基)重氮基]-2-羟基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives similar to 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde involves various chemical reactions, indicating the compound's versatility. For example, the reaction of 5-R-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazone with nickel and ruthenium complexes in a molar ratio has given stable solid complexes, demonstrating the synthetic adaptability of related compounds (Ülküseven et al., 2008). Furthermore, reactions involving 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes have been shown to yield corresponding 2-alkenoylphenols (Kokubo et al., 1999), illustrating the potential for complex synthesis pathways.

Molecular Structure Analysis

The molecular structure of related compounds shows significant diversity and complexity. The title compound synthesized by the reaction of 5-hydroxy-2-nitrobenzaldehyde with 4-chlorobenzohydrazide displays an E configuration around the C=N bond, with a minimal dihedral angle between benzene rings, indicating a nearly planar structure that contributes to its reactivity (Cao, 2009).

Chemical Reactions and Properties

Chemical reactions involving 5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde demonstrate its potential as a precursor for various chemical products. For instance, its condensation with different substituted aromatic amines and sulphonamides has resulted in compounds with considerable antibacterial activity (Halve et al., 2009).

科学研究应用

抗菌和自由基清除性能

- 已发现5-[(E)-(4-氯苯基)偶氮基]-2-羟基苯甲醛衍生物对诸如蜡样芽孢杆菌、金黄色葡萄球菌、大肠杆菌和肺炎克雷伯菌等各种细菌表现出显著的抗菌活性。此外,这些化合物表现出自由基清除性能,表明它们有潜在用作抗氧化剂的可能性 (Azarbani et al., 2016)。

在合成其他化合物中的应用

- 研究表明,这种化学物质被用作合成各种化合物的起始物质,例如新的吡唑啉化合物。这些合成的化合物已通过不同的光谱技术进行表征,突显了它在化学合成领域的重要性 (Hussein, 2014)。

在溶剂致色性研究中的作用

- 该化合物及其衍生物在研究溶剂致色性方面起着关键作用 - 物质根据其所在的溶剂而改变颜色的能力。这种性质受溶剂环境、氢键、温度、pH值和分子的偶极矩等因素的影响 (Azarbani et al., 2016)。

液晶研究

- 已合成一些衍生物,并研究其作为热致液晶的潜力。这些研究探讨了介晶行为、结构确认以及烷氧链长度和极性等各种因素的影响 (Hagar et al., 2020)。

在催化剂合成中的用途

- 它还被用于合成基于偶氮-偶亚甲基的钯(II)络合物,这些络合物用作苏齐-宫浦偶联反应的催化剂。这突显了它在催化和有机合成领域的应用 (Sünbül et al., 2020)。

阻燃性研究

- 已对该化合物的衍生物在增强热固性聚合物的阻燃性方面进行了研究,表明其在材料科学中的潜在应用 (Jawad, 2018)。

作用机制

Target of Action

Similar azo dye derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Azo compounds, in general, are known for their ability to form complex structures, which may interact with various biological targets. The presence of the azo group (-N=N-) and the phenyl ring in the structure could potentially allow for interactions with proteins or enzymes, altering their function .

Biochemical Pathways

Azo compounds are known to be involved in a variety of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Similar azo dye derivatives have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

5-[(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2/c14-10-1-3-11(4-2-10)15-16-12-5-6-13(18)9(7-12)8-17/h1-8,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNLZEQGHIINEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide](/img/structure/B2492634.png)

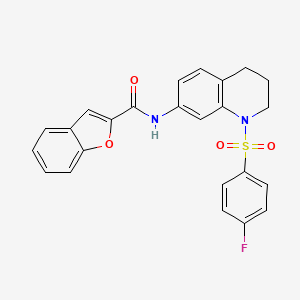

![N-(2-methoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2492636.png)

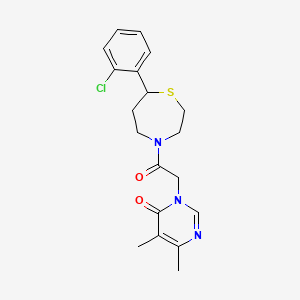

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

![2-(4-Ethoxyphenyl)-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2492649.png)

![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)

![N-[1-(4-butoxyphenyl)ethyl]-1-(pyrrolidin-1-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2492654.png)